The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate typically involves several steps:
The molecular structure of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate can be depicted as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 213.19 g/mol |
Functional Groups | Carbonyl, Amide |
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure of synthesized compounds, providing insights into the arrangement of atoms within the molecule .
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate participates in various chemical reactions:
The mechanism of action for 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate primarily involves its interaction with neuronal ion channels:
This dual action contributes to its potential use in treating epilepsy and related disorders .
Property | Value |
---|---|
Melting Point | Not specified |
Stability | High metabolic stability in human liver microsomes indicating favorable pharmacokinetics |
The high stability suggests low susceptibility to enzymatic degradation, making it suitable for therapeutic applications.
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate has diverse applications across several scientific fields:
Pyrrolidine-2,5-dione derivatives, commonly known as succinimidyl or maleimido-based compounds, represent a structurally diverse class of heterocyclic molecules with profound significance in medicinal chemistry. These compounds are characterized by a five-membered ring containing two carbonyl groups at positions 2 and 5, which confers distinctive electronic properties and reactivity patterns. The structural motif serves as a versatile scaffold for designing hybrid molecules with tailored biological activities. Among these derivatives, 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate (CAS: 334616-59-0) emerges as a particularly interesting compound due to its dual-reactive nature—combining an N-hydroxysuccinimide (NHS) ester moiety with a ketone functionality in its 4-oxopentanoate chain. This molecular architecture enables simultaneous interactions with multiple biological targets, positioning it as a valuable pharmacophore in modern drug discovery paradigms aimed at complex neurological disorders [2] [4].
Table 1: Fundamental Identifiers of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate
Chemical Property | Value/Identifier |
---|---|
CAS Number | 334616-59-0 |
IUPAC Name | 2,5-dioxopyrrolidin-1-yl 4-oxopentanoate |
Molecular Formula | C₉H₁₁NO₅ |
Molecular Weight | 213.19 g/mol |
Synonyms | Luvulinic acid NHS ester; 4-oxo-Pentanoic acid 2,5-dioxo-1-pyrrolidinyl ester |
The strategic incorporation of pyrrolidine-2,5-dione motifs into bioactive molecules traces back to the mid-20th century, with seminal work on succinimide-containing anticonvulsants such as ethosuximide and phensuximide. These early discoveries demonstrated the critical importance of the heterocyclic ring system in modulating central nervous system activity. Contemporary research has evolved this foundation through deliberate structural hybridization, exemplified by compounds like 2,5-Dioxopyrrolidin-1-yl octanoate. These hybrid molecules integrate the pyrrolidine-2,5-dione core with diverse pharmacophoric elements such as aliphatic chains, aromatic systems, or additional heterocycles. This approach enables precise fine-tuning of pharmacokinetic properties and target engagement profiles. The historical progression reveals a clear trajectory: from simple succinimide derivatives to sophisticated multifunctional hybrids designed to overcome limitations of early-generation therapies, particularly concerning bioavailability and receptor selectivity .
Structural hybridization represents a rational drug design strategy that combines distinct pharmacophores within a single molecular entity to enhance therapeutic outcomes. For 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate, this approach integrates two biologically active components: (1) The NHS ester moiety enables specific acylation reactions with nucleophilic amino groups in biological targets, facilitating covalent binding where reversible interactions prove insufficient; (2) The 4-oxopentanoate (levulinoyl) chain contributes a ketone functionality that may influence neuronal excitability through poorly understood mechanisms. This hybrid architecture aims to simultaneously address multiple pathological pathways implicated in epilepsy and neuropathic pain. The molecular design specifically leverages the electrophilic character of the NHS ester for targeted delivery, while the ketone group potentially modulates ion channels or neurotransmitter systems. Such bifunctional compounds represent a sophisticated evolution beyond single-mechanism drugs, acknowledging the multifactorial nature of neurological disorders and the limitations of monotherapeutic approaches [4].
Table 2: Structural Features and Their Functional Roles in Hybrid Pyrrolidine-2,5-dione Derivatives
Structural Element | Chemical Properties | Biological Role |
---|---|---|
Pyrrolidine-2,5-dione (NHS) ring | Electrophilic carbonyl carbons; Planar conformation | Enables nucleophilic attack by biological amines; Facilitates penetration of blood-brain barrier |
4-Oxopentanoate chain | Ketone group at C4 position; Aliphatic spacer | Modulates electronic distribution; Provides structural flexibility for target fitting |
Ester linkage | Hydrolytically sensitive; Polar character | Controls metabolic stability; Balances lipophilicity/hydrophilicity ratio |
The emergence of drug-resistant neurological conditions has necessitated a paradigm shift from single-target agents to rationally designed multitarget-directed ligands (MTDLs). Compounds like 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate exemplify this approach through their intrinsic capacity to engage multiple biological targets simultaneously. The NHS ester functionality facilitates covalent modification of lysine residues in target proteins, potentially inhibiting aberrant enzyme activity or disrupting protein-protein interactions crucial in seizure propagation. Concurrently, the ketone-containing pentanoate chain may influence voltage-gated ion channels or enhance GABAergic neurotransmission—mechanisms historically associated with anticonvulsant efficacy. This multitarget engagement profile offers a theoretical advantage in drug-resistant epilepsy, where redundancy in pathological pathways often undermines single-mechanism drugs. Furthermore, structural analogs featuring extended tetrazine-benzyl systems (e.g., 2,5-dioxopyrrolidin-1-yl 5-((4-(1,2,4,5-tetrazin-3-yl)benzyl)amino)-5-oxopentanoate) demonstrate applications in bioorthogonal chemistry for imaging drug-resistant foci, highlighting the versatility of pyrrolidine-2,5-dione hybrids as both therapeutic agents and diagnostic tools in complex neurological disorders [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7